molecular formula C12H7N3O3S B2575242 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde CAS No. 31522-00-6

6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde

Cat. No.: B2575242
CAS No.: 31522-00-6
M. Wt: 273.27
InChI Key: XRRPVDOUICBZRT-UHFFFAOYSA-N
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Description

6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the nitrophenyl group enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with 4-nitrobenzaldehyde under acidic conditions to form the imidazo[2,1-b]thiazole ring system. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxylic acid.

    Reduction: 6-(4-Aminophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antitubercular activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting bacterial infections.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde involves its interaction with biological targets such as enzymes or receptors. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria . The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, thereby enhancing its inhibitory effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde is unique due to the presence of the nitrophenyl group, which imparts distinct reactivity and biological properties. This compound’s ability to undergo various chemical transformations and its potential as a lead compound in drug discovery highlight its significance in scientific research.

Properties

IUPAC Name

6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c16-7-10-11(13-12-14(10)5-6-19-12)8-1-3-9(4-2-8)15(17)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRPVDOUICBZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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